

GC Soft-Liner material composition and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GC Soft-Liner

Cat. No.: B1166467

[Get Quote](#)

GC Soft-Liner: A Technical Guide for Researchers

For Immediate Release: This technical guide provides an in-depth analysis of **GC Soft-Liner**, an acrylic-based, temporary soft denture relining material. Designed for researchers, scientists, and drug development professionals, this document details the material's composition, key physical and biological properties, and the experimental protocols for their evaluation.

Core Composition

GC Soft-Liner is a plasticized acrylic resin, a class of materials known for their softness and ability to be used for temporary relining of acrylic dentures and for tissue conditioning.^{[1][2]} The material is supplied as a powder and a liquid which are mixed to form a pliable mass that can be applied to the denture surface.^{[3][4]}

The powder component is primarily poly(ethyl methacrylate) (PEMA).^{[5][6]} The liquid component contains an acrylic monomer and plasticizers, such as ethyl alcohol and/or ethyl acetate, which are responsible for the material's soft and flexible nature.^{[5][7]} Unlike silicone-based soft liners, the plasticizers in acrylic-based liners like **GC Soft-Liner** are not chemically bound within the resin matrix and can leach out over time.^{[6][7]} The specific monomer in the liquid is formulated to swell the surface of the polymethylmethacrylate (PMMA) denture base, promoting a chemical bond between the liner and the denture.^[3]

Physical and Mechanical Properties

The performance of **GC Soft-Liner** is characterized by several key physical and mechanical properties, including tensile bond strength, Shore A hardness, and water sorption and solubility. These properties are critical for the clinical success of the material, influencing its durability, comfort, and longevity.

Table 1: Summary of Quantitative Data for Acrylic-Based Soft Liners

Property	Typical Value Range	Standard	Notes
Tensile Bond Strength	0.19 - 0.25 MPa	ISO 10139-2	Values can be influenced by the type of denture base material. [8]
Shore A Hardness	Varies with time	ASTM D2240	Hardness increases over time due to the leaching of plasticizers.
Water Sorption	1.01 - 1.11%	ISO 10139-2	[9]
Solubility	0.08 - 0.1%	ISO 10139-2	[9]

Biocompatibility and Cytotoxicity

The biocompatibility of soft denture liners is a critical consideration, as these materials are in direct contact with oral tissues. For acrylic-based liners such as **GC Soft-Liner**, the primary concern is the leaching of components like residual monomers and plasticizers, which can have cytotoxic effects.[\[10\]](#)

Studies have shown that eluates from **GC Soft-Liner** can be more cytotoxic to L929 fibroblast cell lines compared to silicone-based soft liners.[\[10\]](#) The cytotoxic effects are likely related to the presence of plasticizers in the composition.[\[10\]](#) It is important to note that while some studies indicate a degree of cytotoxicity, the materials generally meet the basic requirements for biocompatibility for their intended short-term use.

Experimental Protocols

The following sections detail the methodologies for key experiments used to evaluate the properties of soft denture liners, based on internationally recognized standards.

Tensile Bond Strength (ISO 10139-2)

Objective: To determine the adhesive strength between the soft liner and the denture base material.

Methodology:

- Specimen Preparation:
 - Prepare plates of denture base material (e.g., PMMA) with dimensions of $25 \pm 3 \text{ mm} \times 25 \pm 3 \text{ mm}$ and a thickness of $3 \pm 0.5 \text{ mm}$.^[8]
 - Wet-grind the bonding surfaces with P500 metallographic grinding paper and store in water at $37 \pm 1 \text{ }^{\circ}\text{C}$ for $30 \pm 2 \text{ days}$.^[8]
 - Assemble a testing apparatus consisting of two prepared denture base plates, a polytetrafluoroethylene (PTFE) collar (inner diameter $10 \pm 0.5 \text{ mm}$, height $3 \pm 0.25 \text{ mm}$), and a PMMA rod for gripping in the testing machine.^[8]
- Liner Application:
 - Mix the **GC Soft-Liner** powder and liquid according to the manufacturer's instructions.
 - Apply the mixed material between the two denture base plates within the PTFE collar.
- Curing and Conditioning:
 - Allow the material to cure as per the manufacturer's instructions.
 - Store the bonded specimens in water at $37 \pm 1 \text{ }^{\circ}\text{C}$ for a specified period (e.g., 24 hours).
- Testing:
 - Mount the specimen in a universal testing machine.

- Apply a tensile force at a crosshead speed of 10 mm/min until failure occurs.[11]
- Record the maximum load (F) at failure.
- Calculation:
 - Calculate the tensile bond strength (B) in Megapascals (MPa) using the formula: $B = F / A$, where A is the cross-sectional area of the bond.[8]

Shore A Hardness (ASTM D2240)

Objective: To measure the indentation hardness of the soft liner material.

Methodology:

- Specimen Preparation:
 - Prepare disc-shaped specimens of the cured soft liner with a thickness of at least 6.4 mm.
- Instrumentation:
 - Use a Shore A durometer.
- Procedure:
 - Place the specimen on a flat, hard surface.[12]
 - Press the durometer indenter firmly and smoothly onto the specimen surface.[12]
 - Read the hardness value from the durometer scale within one second of firm contact.[13]
 - Take multiple readings at different locations on the specimen and calculate the average.

Water Sorption and Solubility (ISO 10139-2)

Objective: To determine the amount of water absorbed by the material and the amount of soluble material lost when immersed in water.

Methodology:

- Specimen Preparation:
 - Prepare disc-shaped specimens of the cured soft liner.
- Initial Conditioning and Weighing:
 - Place the specimens in a desiccator until a constant mass (m1) is achieved.
- Water Immersion:
 - Immerse the specimens in distilled water at 37 ± 1 °C for a specified period (e.g., 7 days).
- Post-Immersion Weighing:
 - Remove the specimens from the water, blot dry, and weigh (m2).
- Re-conditioning and Final Weighing:
 - Return the specimens to the desiccator until a constant mass (m3) is re-established.
- Calculation:
 - Calculate the water sorption (Wsp) and solubility (Wsl) using the following formulas:
 - $Wsp = (m2 - m3) / V$
 - $Wsl = (m1 - m3) / V$
 - Where V is the volume of the specimen.

Visualizations

The following diagrams illustrate key relationships and mechanisms associated with **GC Soft-Liner**.

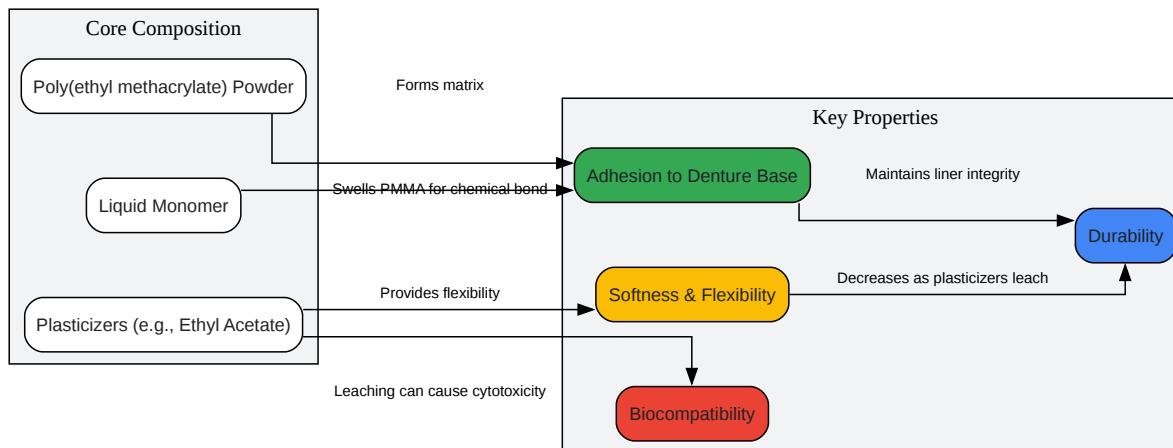
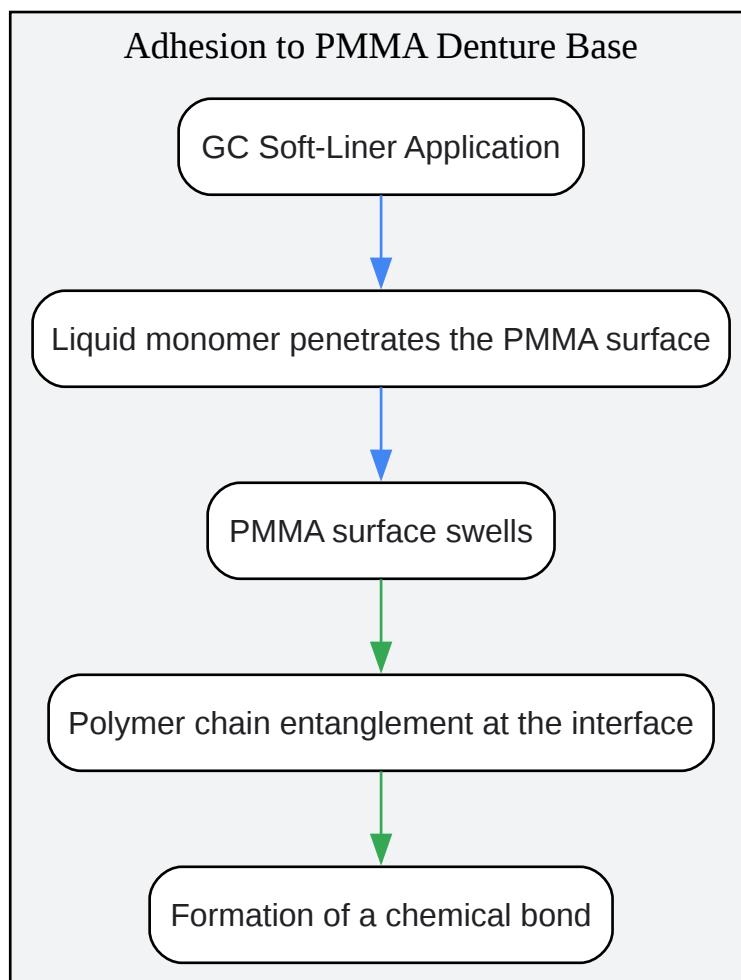
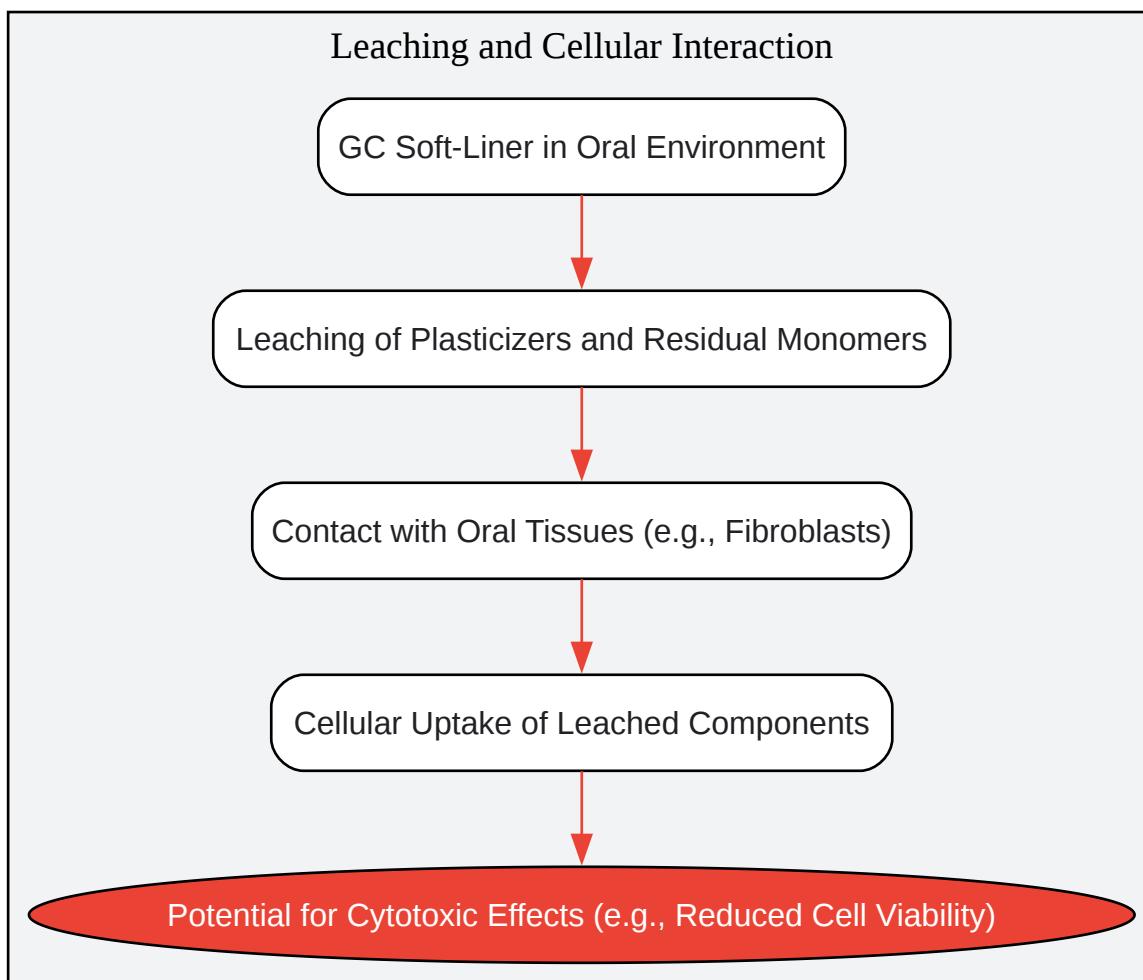



[Click to download full resolution via product page](#)

Figure 1: Relationship between the core composition of **GC Soft-Liner** and its key properties.

[Click to download full resolution via product page](#)

Figure 2: Workflow illustrating the adhesion mechanism of **GC Soft-Liner** to a PMMA denture base.

[Click to download full resolution via product page](#)

Figure 3: Logical pathway illustrating the potential for cytotoxicity due to leachable components from **GC Soft-Liner**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. SOFT-LINER | GC SouthEast Asia [gc.dental]

- 2. GC Soft Liner - Tissue conditioning [gcindiadental.com]
- 3. Gc Soft Liner Denture Relining Material [dentalkart.com]
- 4. royaldentshop.com [royaldentshop.com]
- 5. thejcdp.com [thejcdp.com]
- 6. mdpi.com [mdpi.com]
- 7. A Primer on Soft Denture Liners - Spear Education [speareducation.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. JPID-Vol-05-Issue-01 - IPS Kerala: Indian Prosthodontic Society Kerala State Branch [ipskerala.com]
- 11. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 12. How to Measure Shore Hardness with the PosiTector SHD | Resources | DeFelsko [defelsko.com]
- 13. Shore Hardness ASTM D2240 [intertek.com]
- To cite this document: BenchChem. [GC Soft-Liner material composition and properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1166467#gc-soft-liner-material-composition-and-properties\]](https://www.benchchem.com/product/b1166467#gc-soft-liner-material-composition-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com